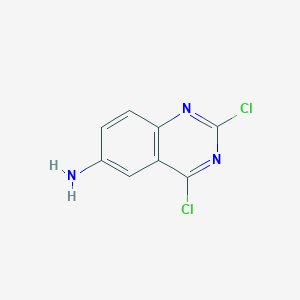
2,4-Dichloroquinazolin-6-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dichloroquinazolin-6-amine is a chemical compound with the molecular formula C8H5Cl2N3. It belongs to the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of two chlorine atoms at the 2 and 4 positions and an amine group at the 6 position on the quinazoline ring.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloroquinazolin-6-amine typically involves the reaction of ortho-aminobenzoic acid with potassium cyanate to form 2,4-quinazoline diones. This intermediate is then chlorinated using a chlorinating agent to yield 2,4-Dichloroquinazoline. Finally, the 2,4-Dichloroquinazoline undergoes amination to produce this compound .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for higher yields and cost-effectiveness. The use of non-toxic solvents and accessible raw materials makes the process suitable for large-scale production .
化学反応の分析
Types of Reactions: 2,4-Dichloroquinazolin-6-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as amines or thiols.
Oxidation Reactions: Often use oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Commonly employ reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions include various substituted quinazolines and quinazolinones, which have significant biological activities .
科学的研究の応用
2,4-Dichloroquinazolin-6-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and bacterial infections.
Industry: Utilized in the development of agrochemicals and dyes.
作用機序
The mechanism of action of 2,4-Dichloroquinazolin-6-amine involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting anticancer effects .
類似化合物との比較
2,4-Diaminoquinazoline: Known for its anticancer properties.
2,6-Diaminoquinazolin-4(3H)-one: Exhibits cytotoxic activity against cancer cell lines.
4,6,7-Substituted Quinazoline Derivatives: Evaluated for their antiproliferative activities .
Uniqueness: 2,4-Dichloroquinazolin-6-amine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its dual chlorine substitution enhances its reactivity and potential as a versatile intermediate in organic synthesis.
特性
分子式 |
C8H5Cl2N3 |
|---|---|
分子量 |
214.05 g/mol |
IUPAC名 |
2,4-dichloroquinazolin-6-amine |
InChI |
InChI=1S/C8H5Cl2N3/c9-7-5-3-4(11)1-2-6(5)12-8(10)13-7/h1-3H,11H2 |
InChIキー |
KWTIAXNLTDDOLX-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1N)C(=NC(=N2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-(((Trifluoromethyl)sulfonyl)oxy)-2,3-dihydrobenzo[b]oxepin-8-yl pivalate](/img/structure/B14039825.png)
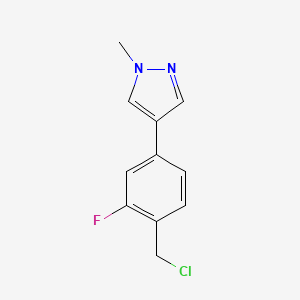
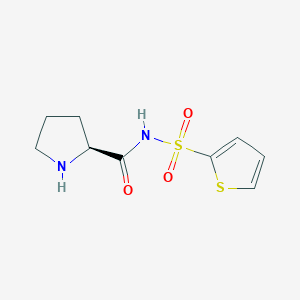
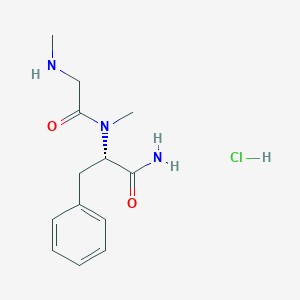
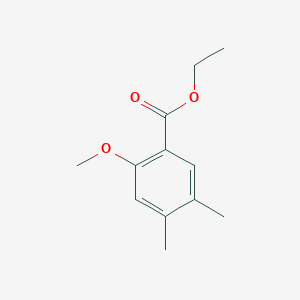
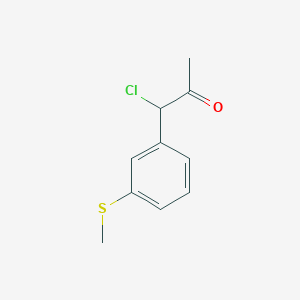
![Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B14039870.png)
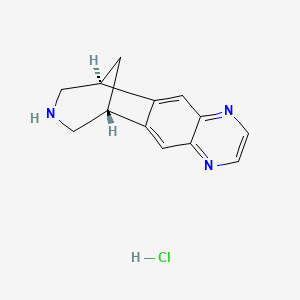
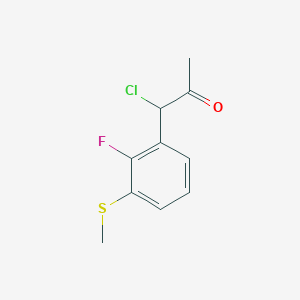

![Methyl 3-(benzo[b]thiophen-2-yl)propanoate](/img/structure/B14039878.png)

